3-Propyl-3-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-Propyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one can be achieved through a one-pot tandem Mannich annulation. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, yielding the desired azabicyclo[3.3.1]nonane derivatives in good yields (up to 83%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel to produce 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .
Substitution: Reactions with nitrogen-containing nucleophiles, leading to the formation of oximes, hydrazones, and azines .
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) as a catalytic system .
Reduction: Raney nickel as a catalyst .
Substitution: Hydroxylamine, hydrazine hydrate, and sodium triacetoxyhydridoborate .
Major Products
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Oximes, hydrazones, and azines.
Scientific Research Applications
3-Propyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. For example, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: Another member of the azabicyclo[3.3.1]nonane family with similar structural features .
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: Known for its use in catalytic hydrogenation reactions .
Uniqueness
3-Propyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and potential applications. This compound’s structural features make it a valuable scaffold for various synthetic and research purposes.
Properties
CAS No. |
68066-54-6 |
---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C11H19NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-10H,2-8H2,1H3 |
InChI Key |
XEQFDHSBOUPCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
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